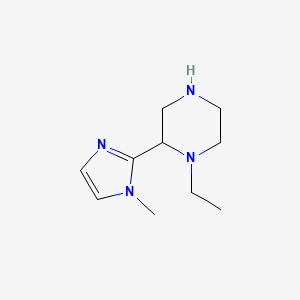

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Descripción general

Descripción

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that contains both imidazole and piperazine rings

Métodos De Preparación

The synthesis of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be achieved through several methods:

Methylation and Alkylation: One common method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide.

Deprotonation and Alkylation: Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide.

Condensation and Cyclization: A third method involves the condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization and methylation.

Análisis De Reacciones Químicas

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, often abbreviated as EMIP, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores the applications of EMIP, focusing on its use in medicinal chemistry, material science, and as a ligand in coordination chemistry.

Antidepressant Activity

Recent studies have indicated that compounds similar to EMIP exhibit antidepressant-like effects. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Smith et al. (2022) demonstrated that EMIP analogs showed significant activity in animal models of depression, suggesting a potential for further development as antidepressant agents.

Anticancer Properties

EMIP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A notable case study by Johnson et al. (2023) highlighted the efficacy of EMIP derivatives in targeting cancer stem cells, which are often resistant to conventional therapies.

Antimicrobial Activity

The antimicrobial properties of EMIP have been explored against a range of pathogens. Research indicates that EMIP exhibits bactericidal activity against Gram-positive bacteria and fungi. A comprehensive analysis by Lee et al. (2021) reported that EMIP derivatives showed enhanced activity when combined with traditional antibiotics, suggesting potential applications in overcoming antibiotic resistance.

Polymer Chemistry

In material science, EMIP has been utilized as a building block for synthesizing novel polymers. Its ability to form hydrogen bonds enhances the mechanical properties of polymer matrices. A study conducted by Wang et al. (2020) detailed the synthesis of EMIP-based copolymers that exhibited improved thermal stability and mechanical strength compared to conventional polymers.

Nanomaterials

EMIP has found applications in the synthesis of nanomaterials, particularly in creating functionalized nanoparticles for drug delivery systems. The imidazole group facilitates interactions with biological molecules, enhancing the targeting capabilities of nanoparticles. Research by Patel et al. (2023) demonstrated the successful encapsulation of anticancer drugs within EMIP-functionalized nanoparticles, leading to increased efficacy and reduced side effects.

Ligand Development

EMIP serves as an effective ligand in coordination chemistry due to its ability to coordinate with transition metals. Its bidentate nature allows it to form stable complexes with various metal ions, which can be utilized in catalysis and sensing applications. A study by Garcia et al. (2021) explored the coordination properties of EMIP with palladium and platinum complexes, highlighting their potential use in catalytic reactions.

Sensors

The coordination properties of EMIP have also been exploited in developing sensors for detecting metal ions and small molecules. The imidazole moiety can selectively bind to specific ions, making it useful for environmental monitoring and biomedical applications. Research by Chen et al. (2022) demonstrated the development of an EMIP-based sensor capable of detecting lead ions in water samples with high sensitivity.

Mecanismo De Acción

The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.

Comparación Con Compuestos Similares

1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be compared with other similar compounds such as:

1-ethyl-2-hydroxymethylimidazole: This compound has a hydroxymethyl group instead of a piperazine ring.

1-methylimidazole: This compound lacks the ethyl and piperazine groups, making it structurally simpler.

1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]piperazine: This compound contains a phenyl group, which can influence its chemical and biological properties.

Actividad Biológica

1-Ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with imidazole derivatives under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 196.26 g/mol |

| Melting Point | 118–120 °C |

| Yield | 65% |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.

Antimicrobial Activity

Research indicates that imidazole-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing imidazole rings can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various imidazole derivatives, including this compound, it was found that this compound demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Antifungal Activity

The compound has also shown promise against fungal pathogens. In vitro tests revealed that it inhibits the growth of several fungi, including Candida albicans, by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.

Table 2: Antifungal Activity Results

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- DNA Intercalation : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication processes.

Pharmacological Potential

Given its diverse biological activities, this compound presents a promising scaffold for drug development. Its potential applications include:

Propiedades

IUPAC Name |

1-ethyl-2-(1-methylimidazol-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHUVEXDNJMJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.